5-Fluoro-2'-deoxycytidine Demonstrates 3.5-Fold Greater Cytotoxicity Than Decitabine in MCF-7 Breast Cancer Cells
In a direct head-to-head comparison using MCF-7 human breast cancer cells, 5-fluoro-2'-deoxycytidine (5-FdC, the 2'-deoxy analog sharing the same 5-fluorocytosine base) exhibited significantly greater cytotoxic potency than the FDA-approved DNMT inhibitor decitabine (DAC, 5-aza-2'-deoxycytidine) [1]. After 48-hour exposure, cell viability decreased to 26% with 5-FdC treatment compared to 90% with DAC treatment, representing a 3.5-fold difference in cytotoxic effect. The differential effect persisted at 72 hours, with 5-FdC producing substantially lower cell viability than DAC [1].
| Evidence Dimension | Cytotoxicity (cell viability reduction) |
|---|---|
| Target Compound Data | 26% cell viability after 48-hour exposure to 5-FdC |
| Comparator Or Baseline | 90% cell viability after 48-hour exposure to decitabine (DAC) |
| Quantified Difference | 3.5-fold greater cytotoxicity (26% vs. 90% viability; 74% vs. 10% reduction) |
| Conditions | MCF-7 human breast cancer cell line; 48-hour exposure; co-treatment with 100 μM tetrahydrouridine (THU, cytidine deaminase inhibitor) |
Why This Matters
This direct comparative data establishes that 5-fluoro-substituted deoxycytidine analogs produce quantitatively superior cytotoxic responses in breast cancer models relative to 5-aza-substituted analogs, providing a scientific basis for selecting 5-fluoro-DNMT inhibitors over decitabine for experiments where enhanced cytotoxicity is the primary endpoint.
- [1] Liu Z, Xie Z, Aimiuwu J, et al. Abstract #3377: Cytotoxicity and hypomethylation activity of 5-fluoro-2′-deoxycytidine and decitabine on human cancer cell lines. Cancer Res. 2009;69(9_Supplement):3377. View Source
